REACTION_CXSMILES
|
S(=O)(=O)(O)O.[O:6]1[CH2:11][CH2:10][CH:9]([CH:12]=O)[CH2:8][CH2:7]1.[CH:14]([C:16]([CH3:18])=[O:17])=[CH2:15]>C1C=CC=CC=1>[CH2:10]1[C:9]2([CH2:12][CH2:18][C:16](=[O:17])[CH:14]=[CH:15]2)[CH2:8][CH2:7][O:6][CH2:11]1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
317 mmol
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C=O
|
Name
|
|
Quantity
|
317 mmol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
317 mmol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
water being removed
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WASH
|
Details
|
The mixture is subsequently washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |